molecular formula C16H21N3O B7441170 2-methyl-N-(2-morpholin-4-ylethyl)quinolin-4-amine

2-methyl-N-(2-morpholin-4-ylethyl)quinolin-4-amine

Cat. No. B7441170
M. Wt: 271.36 g/mol
InChI Key: GIDIUKCKJRMUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(2-morpholin-4-ylethyl)quinolin-4-amine is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and is being further investigated for its clinical applications.

Mechanism of Action

The exact mechanism of action of 2-methyl-N-(2-morpholin-4-ylethyl)quinolin-4-amine is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in inflammation and cancer. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to possess potent anti-inflammatory and anticancer activities in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methyl-N-(2-morpholin-4-ylethyl)quinolin-4-amine in lab experiments is its potent anti-inflammatory and anticancer activities. It is also relatively easy to synthesize and can be obtained in sufficient quantities for in vitro and in vivo studies. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for research on 2-methyl-N-(2-morpholin-4-ylethyl)quinolin-4-amine. One of the areas of research is to investigate its potential therapeutic applications in other diseases such as neurodegenerative disorders. Another area of research is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to evaluate its potential toxicity and pharmacokinetic properties in preclinical and clinical studies. Overall, this compound holds great promise for its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 2-methyl-N-(2-morpholin-4-ylethyl)quinolin-4-amine is a complex process that involves several steps. One of the commonly used methods for synthesizing this compound is the reaction of 2-methylquinoline-4-carboxaldehyde with morpholine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with ethyl chloroacetate to obtain the final product.

Scientific Research Applications

2-methyl-N-(2-morpholin-4-ylethyl)quinolin-4-amine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to possess potent anti-inflammatory and anticancer activities in preclinical studies.

properties

IUPAC Name

2-methyl-N-(2-morpholin-4-ylethyl)quinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-13-12-16(14-4-2-3-5-15(14)18-13)17-6-7-19-8-10-20-11-9-19/h2-5,12H,6-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDIUKCKJRMUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.